BenchChemオンラインストアへようこそ!

(3S)-3-Amino-4,4,4-trifluoro-1-phenylbutan-1-one

Asymmetric synthesis Diastereoselectivity Chiral sulfinylimine

(3S)-3-Amino-4,4,4-trifluoro-1-phenylbutan-1-one is a chiral β-trifluoromethyl-β-amino ketone that serves as a key enantiopure intermediate for introducing the pharmacophoric 2,2,2-trifluoro-1-(amino)ethyl [CF₃CH(NH₂)] unit into drug candidates. This motif is critical for modulating lipophilicity and metabolic stability in bioactive molecules, as exemplified by the cathepsin K inhibitor Odanacatib.

Molecular Formula C10H10F3NO
Molecular Weight 217.191
CAS No. 1280655-40-4
Cat. No. B2369268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S)-3-Amino-4,4,4-trifluoro-1-phenylbutan-1-one
CAS1280655-40-4
Molecular FormulaC10H10F3NO
Molecular Weight217.191
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)CC(C(F)(F)F)N
InChIInChI=1S/C10H10F3NO/c11-10(12,13)9(14)6-8(15)7-4-2-1-3-5-7/h1-5,9H,6,14H2/t9-/m0/s1
InChIKeyOMQVUSLZWXOPAS-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(3S)-3-Amino-4,4,4-trifluoro-1-phenylbutan-1-one (CAS 1280655-40-4): A Superior Chiral CF₃-Containing Building Block for Pharmaceutical Synthesis


(3S)-3-Amino-4,4,4-trifluoro-1-phenylbutan-1-one is a chiral β-trifluoromethyl-β-amino ketone that serves as a key enantiopure intermediate for introducing the pharmacophoric 2,2,2-trifluoro-1-(amino)ethyl [CF₃CH(NH₂)] unit into drug candidates. This motif is critical for modulating lipophilicity and metabolic stability in bioactive molecules, as exemplified by the cathepsin K inhibitor Odanacatib [1]. The compound is distinguished from generic β-amino ketones by its defined (3S) stereochemistry, which is essential for achieving target selectivity in downstream pharmaceuticals [1].

Why Generic Substitution Fails: The Critical Role of Enantiopurity and Scalability in (3S)-3-Amino-4,4,4-trifluoro-1-phenylbutan-1-one


Generic β-trifluoromethyl-β-amino ketones or racemic mixtures cannot replace the enantiomerically pure (3S) form because stereochemistry directly governs biological target engagement. Substituting with the (3R)-enantiomer, a racemate, or achiral analogs lacking the CF₃ group results in divergent potency, selectivity, and pharmacokinetic profiles [1]. Furthermore, most alternative synthetic routes are limited to sub-millimole scales and exhibit variable diastereoselectivity, making them unsuitable for systematic biological studies or preclinical supply [1][2].

Quantitative Evidence: Head-to-Head Differentiation of (3S)-3-Amino-4,4,4-trifluoro-1-phenylbutan-1-one


Enantioselective Synthesis with Superior Diastereoselectivity vs. Racemic and Alternative Chiral Methods

The (3S)-enantiomer is synthesized via addition of ketone-derived enolates to (SS)-N-tert-butanesulfinyl trifluoroacetaldimine, achieving >99:1 dr as determined by ¹⁹F NMR analysis of the crude product [1]. This level of stereochemical fidelity is not matched by racemic routes (which yield 1:1 mixtures) or by alternative chiral auxiliaries that typically deliver ≤95:5 dr for β-trifluoromethyl-β-amino ketones [1][2].

Asymmetric synthesis Diastereoselectivity Chiral sulfinylimine

Demonstrated Scalability to 5‑g Batches with Preserved Enantiomeric Excess

A robust large-scale procedure for (3S)-3-amino-4,4,4-trifluoro-1-phenylbutan-1-one has been validated at 10‑mmol (2.8‑g product) and 25‑mmol (7‑g product) scales, affording 86% isolated yield and complete diastereoselectivity after simple chromatographic purification [1]. In contrast, the original 0.5‑mmol protocol suffered from irreproducible diastereoselectivity upon scale-up, and competing technologies remain confined to sub‑gram synthesis [1].

Process scale-up Gram-scale synthesis Mannich reaction

Validated Pharmacophoric Utility: The CF₃CH(NH₂) Motif in Market-Relevant Drugs

The CF₃CH(NH₂) unit is a recognized privileged pharmacophore that features in Odanacatib (MK‑0822), a cathepsin K inhibitor advanced to Phase III clinical trials for osteoporosis [1]. (3S)-3-Amino-4,4,4-trifluoro-1-phenylbutan-1-one contains this exact motif, making it a direct precursor for constructing Odanacatib analogs and related protease inhibitors. Non‑fluorinated β‑amino ketones lack the lipophilic and metabolic advantages conferred by the CF₃ group, as evidenced by the >10‑fold difference in metabolic stability observed in microsomal assays for CF₃‑containing vs. non‑fluorinated analogs [1].

Pharmacophore Cathepsin K Odanacatib

Orthogonal Reactivity Advantage over the Corresponding α,β-Unsaturated Enaminone

The saturated ketone (3S)-3-amino-4,4,4-trifluoro-1-phenylbutan-1-one can be selectively reduced to the corresponding amino alcohol, re‑aminated, or converted to the enaminone (Z)-3-amino-4,4,4-trifluoro-1-phenylbut-2-en-1-one — the minimal structural requirement for antifungal activity against phytopathogens such as Sclerotinia sclerotiorum and Botrytis cinerea [1]. The enaminone itself cannot be directly reduced at the ketone without affecting the conjugated double bond, limiting its utility in diversity‑oriented synthesis.

Chemoselectivity Saturated ketone Enaminone

Quality Assurance: Vendor-Confirmed Purity and Full Analytical Characterization

Commercial suppliers offer (3S)-3-amino-4,4,4-trifluoro-1-phenylbutan-1-one with purity NLT 98%, accompanied by MSDS, NMR, HPLC, and LC‑MS documentation . This exceeds the purity of in‑house batches typically produced by academic laboratories (often 90–95% after flash chromatography) .

Quality control Purity Characterization

Highest-Value Application Scenarios for (3S)-3-Amino-4,4,4-trifluoro-1-phenylbutan-1-one


Enantioselective Synthesis of Cathepsin K and Related Cysteine Protease Inhibitors

The CF₃CH(NH₂) pharmacophore embedded in (3S)-3-amino-4,4,4-trifluoro-1-phenylbutan-1-one is directly utilized in the construction of cathepsin K inhibitors such as Odanacatib. Its (3S) stereochemistry matches the absolute configuration required for potent enzyme inhibition (IC₅₀ < 1 nM) [2].

Scalable Production of Antifungal β-Trifluoroalkyl Aminovinyl Ketone Leads

Oxidation of the saturated (3S)-β‑amino ketone yields (Z)-3-amino-4,4,4-trifluoro-1-phenylbut-2-en-1-one, the minimal pharmacophore for fungicidal activity against Botrytis cinerea and Sclerotinia sclerotiorum (EC₅₀ 10–100 μM) [3].

Diversity-Oriented Synthesis of CF₃-Containing Heterocycles and Peptidomimetics

The free amine and ketone functional groups enable sequential derivatization — reductive amination, Grignard addition, and heterocycle formation — providing rapid access to a library of chiral, fluorinated scaffolds for medicinal chemistry programs [1].

Preclinical Supply of Enantiomerically Pure Key Intermediates

The validated scale‑up protocol delivering 5–7 g of product with >99:1 dr [1] meets the demand for preclinical ADME‑Tox profiling and in vivo efficacy studies, bridging the gap between discovery chemistry and early development.

Quote Request

Request a Quote for (3S)-3-Amino-4,4,4-trifluoro-1-phenylbutan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.